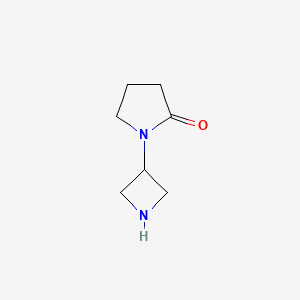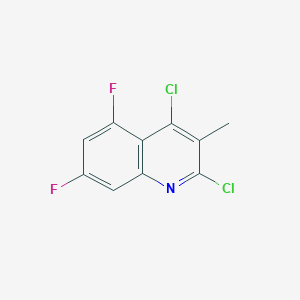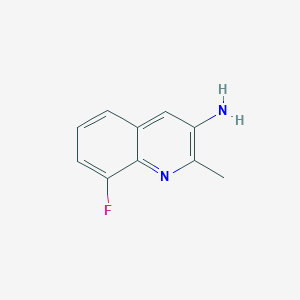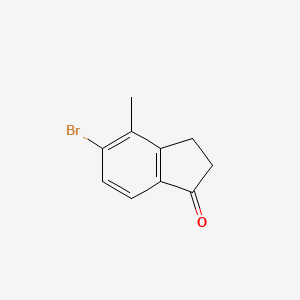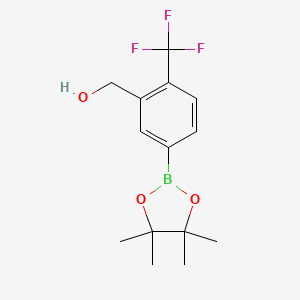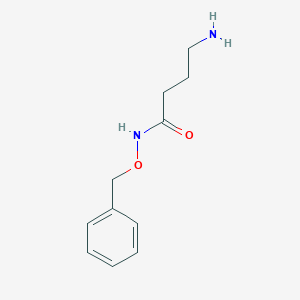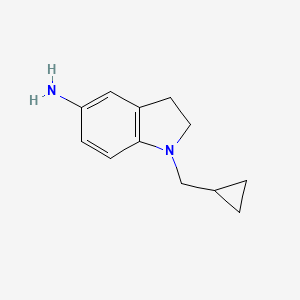
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine
Overview
Description
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, commonly known as INDICA, is a synthetic indoleamine derivative of the indole family. It is a structural analog of serotonin and has been studied for its potential therapeutic applications. INDICA has been studied for its ability to modulate the activity of serotonin receptors and for its potential to act as a serotonin reuptake inhibitor. In
Scientific Research Applications
Antitumor Properties
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine derivatives have shown potential in antitumor research. A study highlighted the anti-tumor activity of compounds synthesized from 1,3-dipolar cycloaddition reactions involving indene and indole derivatives. These compounds exhibited promising anti-tumor activity against melanoma cell lines and displayed considerable anti-inflammatory properties in vivo (Girgis, 2009).
Synthesis and Thermal Properties
The compound's derivatives have been explored for their synthesis and thermal properties. A study on vanadyl complexes with azo-containing Schiff-base dyes, derived from indole compounds, provided insights into their structural and thermal characteristics. These findings contribute to understanding the thermal behavior of indole-based compounds in various applications (Al‐Hamdani et al., 2016).
Biological Activity
This compound and its derivatives have been studied for their biological activity. New tridentate ligands based on these compounds were synthesized and their metal complexes were examined for antimicrobial properties against various bacterial strains (Al‐Hamdani & Al Zoubi, 2015). Additionally, the synthesis of 2,3-dihydrobenzo[f]indoles through rhodium(I)-catalyzed cycloisomerisation/electrocyclisation of related esters was studied, which could have implications in medicinal chemistry (Chan et al., 2022).
Antibacterial and Antifungal Agents
The antimicrobial properties of this compound derivatives have been a focus of research. Studies have shown that compounds synthesized from reactions involving indene and indole derivatives possess considerable antibacterial and antifungal activities (Kaleeswari & Harikrishnan, 2022).
Antihypertensive and Beta-Adrenergic Receptor Antagonist Activity
Compounds containing the this compound moiety have been evaluated for their antihypertensive activity and beta-adrenergic receptor antagonist action. This research has implications for the development of new treatments for hypertension (Kreighbaum et al., 1980).
Synthesis of Biologically Active Compounds
The synthesis of new derivatives of 2,3-dimethylindole, related to this compound, has been investigated. These derivatives have shown potential as biologically active compounds, with activities including enzyme inhibition and agonist properties (Avdeenko et al., 2020).
Mechanism of Action
Target of Action
The compound “1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known for their diverse biological activities, which can lead to various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with receptor proteins such as RCAR/PYR/PYL, which are involved in plant hormone signaling . These interactions can modulate the activity of these receptors, leading to changes in cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of genes involved in these processes, thereby influencing cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to specific receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, the long-term effects of this compound on cellular function may vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating signaling pathways and gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . It is important to determine the optimal dosage range for achieving the desired biological effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the biological activity and toxicity of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological effects. This compound can be transported by specific transporters and binding proteins, which determine its localization and accumulation within cells . The distribution of this compound can affect its interaction with target biomolecules and its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals can influence the subcellular localization of this compound, thereby affecting its biological activity.
properties
IUPAC Name |
1-(cyclopropylmethyl)-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYKDRCZZRLCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
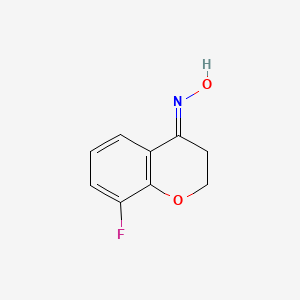
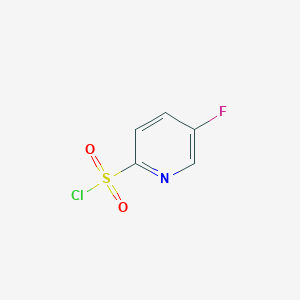
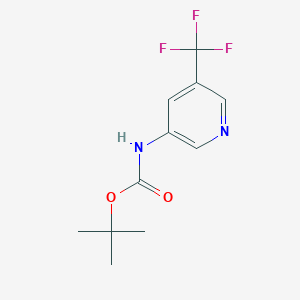

![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
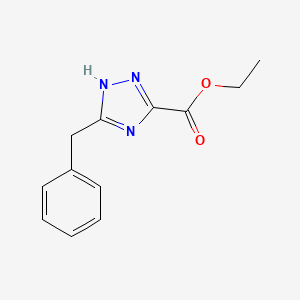
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
